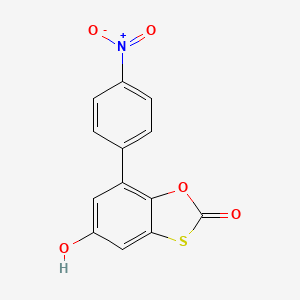

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one

Description

Properties

IUPAC Name |

5-hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7NO5S/c15-9-5-10(12-11(6-9)20-13(16)19-12)7-1-3-8(4-2-7)14(17)18/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGKZEUPYOGAHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=CC(=C2)O)SC(=O)O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26671044 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4-nitrophenyl acetic acid with 2-mercaptobenzoxazole under acidic conditions, followed by oxidation to introduce the hydroxy group at the 5-position. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reagents, automated reaction systems, and stringent quality control measures to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The benzoxathiol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted benzoxathiol derivatives.

Scientific Research Applications

Antimicrobial Activity

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one exhibits notable antimicrobial properties against various bacterial strains. Preliminary studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Microbial Strain | Activity Level | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Moderate | |

| Bacillus subtilis | Inhibitory |

Anticancer Potential

Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values suggesting effective concentrations for inducing cell death.

| Cell Line | IC50 Value (µg/mL) | Reference |

|---|---|---|

| HeLa | 20 | |

| MCF-7 | 25 |

The compound's mechanism involves binding to specific targets within cells, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells.

Enzyme Inhibition

This compound has been reported to inhibit key enzymes such as carbonic anhydrase and various proteases critical for tumor growth and survival. This inhibition may provide a pathway for developing novel therapeutic agents targeting cancer.

Anticancer Study

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell viability at concentrations as low as 20 µg/mL for HeLa cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, suggesting potential for further development into therapeutic agents for bacterial infections.

Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |

| Anticancer | Cytotoxic effects on HeLa and MCF-7 cells | |

| Enzyme Inhibition | Inhibits carbonic anhydrase |

Mechanism of Action

The mechanism of action of 5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets and pathways. The hydroxy and nitrophenyl groups play crucial roles in its reactivity and biological activity. The compound may inhibit or activate certain enzymes, interfere with cellular processes, or bind to specific receptors, leading to its observed effects.

Comparison with Similar Compounds

Structural and Electronic Features

Key Observations :

- The nitro group in the target compound enhances electron deficiency compared to the iodophenyl analog, which introduces steric bulk and polarizability .

- Genistein derivatives (chromen-4-ones) differ fundamentally in their heterocyclic core but share phenolic hydroxy groups, which are critical for antioxidant and antitumor activities .

Research Findings and Data

Biological Activity

5-Hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a unique benzoxathiol core with a hydroxyl group and a nitrophenyl substituent, contributing to its reactivity and biological properties. Its molecular formula is , with a molecular weight of approximately 273.26 g/mol. The structural characteristics are crucial for its interaction with biological targets.

Biological Activities

This compound exhibits several significant biological activities:

- Antimicrobial Activity : Preliminary studies indicate that the compound has antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Anticancer Potential : Research suggests that this compound may inhibit cancer cell proliferation. In vitro studies have shown cytotoxic effects on cancer cell lines such as HeLa and MCF-7, with IC50 values indicating effective concentrations for inducing cell death.

- Enzyme Inhibition : The compound is reported to inhibit certain enzymes, including carbonic anhydrase and various proteases, which are critical for tumor growth and survival.

Summary of Biological Activities

The biological activity of this compound is largely attributed to its functional groups:

- Hydroxyl Group : Enhances solubility and reactivity, facilitating interactions with biological macromolecules.

- Nitrophenyl Group : May participate in electron transfer processes or act as a reactive site for nucleophilic attack, influencing enzyme activity.

The compound’s mechanism involves binding to specific targets within cells, leading to alterations in cellular signaling pathways that promote apoptosis in cancer cells or inhibit microbial growth.

Case Studies

- Anticancer Study : A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell viability at concentrations as low as 20 µg/mL for HeLa cells. The study concluded that the compound could serve as a lead structure for developing new anticancer agents.

- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 50 µg/mL against both strains, suggesting potential for further development into therapeutic agents for bacterial infections.

Q & A

Q. What synthetic routes are commonly employed for preparing 5-hydroxy-7-(4-nitrophenyl)-1,3-benzoxathiol-2-one?

The synthesis typically involves coupling reactions between substituted benzoxathiolone precursors and nitrophenyl derivatives. For example, aryl diazonium salts (e.g., tetrazolyl-arenediazonium reagents) can facilitate regioselective arylation of hydroxybenzoxathiolone cores under mild acidic conditions . Key steps include protecting the hydroxyl group (e.g., methylation using K₂CO₃/CH₃I in acetone) to prevent side reactions, followed by deprotection . Yield optimization often requires careful control of stoichiometry and reaction time.

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic and crystallographic methods:

- NMR : H NMR (DMSO-d₆) reveals aromatic protons (δ ~6.8–8.0 ppm) and hydroxyl signals (δ ~9.7–10.1 ppm) .

- Mass spectrometry : ESI-MS typically shows [M+H] peaks (e.g., m/z 313 for the parent compound) .

- X-ray crystallography : SHELX programs (e.g., SHELXL for refinement) are used for single-crystal analysis, with ORTEP-3 generating graphical representations .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screening includes:

- Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .

- Anticancer potential : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) at varying concentrations (10–100 µM) .

- Enzyme inhibition : Fluorescence-based assays targeting carbonic anhydrase or monoamine oxidase (MAO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural validation?

Discrepancies in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:

- Variable-temperature NMR : To detect tautomeric equilibria (e.g., keto-enol shifts) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy (e.g., C₁₃H₈N₂O₅S for the compound) .

- HPLC purification : Reverse-phase C18 columns with acetonitrile/water gradients to isolate pure fractions .

Q. What computational approaches are suitable for studying its structure-activity relationships (SAR)?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like tubulin or MAO enzymes. For example, chalcone derivatives with nitrophenyl groups show high docking scores (≤−9.0 kcal/mol) in tubulin binding pockets .

- 3D-QSAR : Atom-based models (e.g., using CoMFA/CoMSIA) can predict bioactivity trends based on electrostatic and steric fields .

Q. How can synthetic yields be improved for scale-up research?

Optimization strategies:

- Catalysis : Transition-metal catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings with nitrophenyl boronic acids .

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for arylation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining yields >80% .

Q. What analytical techniques are critical for assessing purity in pharmacological studies?

- HPLC-DAD : Use C18 columns with UV detection at λ = 254 nm; retention times (~8–12 min) correlate with purity (>95%) .

- Elemental analysis : Validate C, H, N, S content (e.g., %C error <0.3% for C₁₃H₈N₂O₅S) .

- TGA/DSC : Monitor thermal stability (decomposition >200°C indicates suitability for formulation) .

Methodological Notes

- Crystallography : Always cross-validate SHELXL-refined structures with PLATON to check for missed symmetry or disorder .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate measurements to ensure reproducibility .

- Data reporting : Adhere to IUCr standards for crystallographic data and MIAME guidelines for bioassay metadata .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.